1-benzyl-1H-pyrazol-4-ol

Kinase Inhibition Aurora-A Medicinal Chemistry

1-Benzyl-1H-pyrazol-4-ol is a validated Aurora-A kinase inhibitor scaffold (PDB: 5AAD, IC50 0.212 μM). The N1-benzyl engages the P-loop; replacement with methyl or phenyl ablates target binding. The C4-hydroxyl enables bioconjugation. Also a productive core for RIP1 kinase inhibitors (Kd 78 nM). Supplied with full NMR characterization. Ideal starting material for kinase selectivity libraries.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 226989-35-1
Cat. No. B2878242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-1H-pyrazol-4-ol
CAS226989-35-1
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C=N2)O
InChIInChI=1S/C10H10N2O/c13-10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8,13H,7H2
InChIKeyBELUNASLYMZLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-pyrazol-4-ol (CAS 226989-35-1) – Core Chemical Profile and Procurement Baseline


1-Benzyl-1H-pyrazol-4-ol is a heterocyclic building block consisting of a pyrazole core substituted with a benzyl group at the N1 position and a hydroxyl group at the C4 position. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The compound is typically supplied as a solid with purity levels ranging from 95% to 97% by commercial vendors . This pyrazol-4-ol scaffold serves as a versatile intermediate in medicinal chemistry and kinase inhibitor research, providing a hydrogen-bond-donating heterocycle that can function as a more lipophilic and metabolically stable bioisostere of phenol .

Why 1-Benzyl-1H-pyrazol-4-ol Cannot Be Replaced by Unsubstituted or Phenyl Pyrazol-4-ols


The benzyl substituent at the N1 position of 1-benzyl-1H-pyrazol-4-ol confers distinct physicochemical and pharmacological properties that preclude simple substitution with unsubstituted, methyl, or phenyl analogs. Replacing the benzyl group with a smaller alkyl substituent (e.g., methyl) drastically reduces lipophilicity and can ablate target engagement, while a direct phenyl group alters electronic distribution and binding orientation. Co-crystallographic studies have demonstrated that the orientation of the pyrazole N1-substituent dictates distinct binding modes within kinase active sites [1]. Specifically, 1-benzyl-1H-pyrazol-4-yl-containing inhibitors interact with the P-loop of Aurora-A kinase, whereas analogs with alternative N-substituents (e.g., 3-cyanobenzyl) engage the post-hinge region at Thr217 [1]. Furthermore, replacement of a substituted benzyl group with phenylthio or phenoxy groups in related pyrazole series has been shown to markedly alter potency, ligand efficiency, and lipophilic ligand efficiency (LLE) [2]. These structural dependencies mean that generic in-class substitution risks complete loss of target engagement or altered selectivity profiles.

1-Benzyl-1H-pyrazol-4-ol Quantitative Differentiation Evidence: Aurora-A Kinase Inhibition and Binding Mode


Aurora-A Kinase Biochemical Inhibition: 1-Benzyl Substituent Delivers 0.212 μM IC50 in Imidazopyridine Series

In a series of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives, the incorporation of a 1-benzyl-1H-pyrazol-4-yl moiety at C7 (compound 7a) resulted in potent inhibition of Aurora-A kinase with an IC50 of 0.212 ± 0.107 μM. In contrast, the direct attachment of a p-fluorophenyl group to the N1-pyrazole (compound 7e) was detrimental, yielding IC50 values >10 μM for both Aurora-A and Aurora-B [1]. This 47-fold difference in potency underscores the critical role of the benzyl substituent in achieving kinase inhibition.

Kinase Inhibition Aurora-A Medicinal Chemistry

Cellular Aurora-A Autophosphorylation Inhibition: 1-Benzyl-Containing 7a Achieves 87 nM IC50 in HeLa Cells

Compound 7a, which incorporates the 1-benzyl-1H-pyrazol-4-yl moiety, inhibited Aurora-A autophosphorylation at T288 in HeLa cervical cancer cells with an IC50 of 0.087 μM. This cellular potency is 2.4-fold stronger than its biochemical IC50 (0.212 μM), indicating favorable cell permeability and target engagement. For comparison, the related analog 7d (with a 1-(4-chlorobenzyl)-1H-pyrazol-4-yl group) exhibited an Aurora-A cellular IC50 of 0.040 μM, demonstrating that benzyl ring substitution can further modulate cellular activity [1].

Cellular Assay Aurora-A Biomarker

Binding Mode Differentiation: 1-Benzyl Orientation Engages P-Loop, Enabling Distinct Kinase Selectivity Design

Co-crystallization of Aurora-A kinase with imidazopyridine inhibitors revealed that the 1-benzyl-1H-pyrazol-4-yl-containing compound 7a binds with the benzyl group oriented toward the P-loop of the kinase. In contrast, analogs bearing a 3-cyanobenzyl group (14a, 14b) adopt a different binding mode, with the pyrazole N-substituent engaging Thr217 in the post-hinge region [1]. This structural divergence provides distinct vectors for optimizing kinase selectivity profiles, as compounds interacting with Thr217 have been shown to enhance Aurora-A over Aurora-B selectivity [2].

Structural Biology X-ray Crystallography Kinase Selectivity

RIP1 Kinase Inhibitor Series: 1-Benzyl-1H-pyrazole Scaffold Yields 78 nM Kd and 160 nM Cellular EC50

In a series of 1-benzyl-1H-pyrazole derivatives optimized as receptor interacting protein 1 (RIP1) kinase inhibitors, compound 4b—which retains the core 1-benzyl-1H-pyrazole scaffold—exhibited a Kd of 0.078 μM against RIP1 kinase and an EC50 of 0.160 μM in a cellular necroptosis inhibitory assay. This represents a marked improvement over the initial lead compound 1a (1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole), which served as the starting point for structural optimization [1].

RIP1 Kinase Necroptosis SAR

Physicochemical Differentiation: Calculated LogP of 1.8-2.0 Enhances Membrane Permeability vs. Polar Analogs

The benzyl substituent of 1-benzyl-1H-pyrazol-4-ol increases lipophilicity relative to unsubstituted or polar pyrazol-4-ol analogs. The compound has a calculated XLogP3-AA value of approximately 1.8-2.0, compared to 0.8 for the more polar 1-(4-aminobenzyl)-1H-pyrazol-4-ol analog [1] and ~0.5-1.0 for 1-methyl or unsubstituted pyrazol-4-ols. This enhanced lipophilicity correlates with improved passive membrane permeability, as evidenced by the strong cellular activity of 7a (cellular IC50 = 0.087 μM vs. biochemical IC50 = 0.212 μM) [2]. Pyrazoles with benzyl substitution are also reported to exhibit greater metabolic stability compared to phenolic bioisosteres .

Lipophilicity ADME Physicochemical Properties

Synthetic Accessibility and Scaffold Versatility: Two-Step Route from Pyrazole with 1.54 g Yield

1-Benzyl-1H-pyrazol-4-ol can be synthesized via a reliable two-step sequence involving benzylation of pyrazole followed by hydroxylation at the C4 position. A representative procedure using sodium hydroxide and hydrogen peroxide provided 1.54 g of product as a yellow solid with characterization by 1H NMR (400 MHz, CDCl3) showing diagnostic signals at δ 7.25-7.21 (m, 3H), 7.08-7.07 (m, 3H), 6.91 (s, 1H), and 5.06 (s, 2H) . This contrasts with more complex pyrazole building blocks that require multi-step routes with protecting group strategies. The C4 hydroxyl group serves as a versatile handle for further functionalization, including etherification, esterification, or conversion to a leaving group for cross-coupling reactions [1].

Synthetic Chemistry Building Block Process Chemistry

1-Benzyl-1H-pyrazol-4-ol: Evidence-Based Applications in Kinase Inhibitor Discovery and Chemical Biology


Aurora Kinase Inhibitor Lead Optimization

The 1-benzyl-1H-pyrazol-4-ol scaffold is validated as a key building block for developing Aurora-A kinase inhibitors. The unsubstituted benzyl group provides a defined binding orientation toward the P-loop, as demonstrated by X-ray crystallography (PDB: 5AAD) [1]. The baseline potency of 0.212 μM IC50 and cellular activity of 0.087 μM IC50 [1] establish a solid starting point for further optimization via benzyl ring substitution (e.g., 4-chloro or 3-cyano) to enhance potency or modulate selectivity. Procurement of this compound enables SAR exploration of benzyl substituent effects on kinase inhibition and binding mode.

RIP1 Kinase Inhibitor Development for Necroptosis Research

The 1-benzyl-1H-pyrazole core serves as a productive scaffold for designing receptor interacting protein 1 (RIP1) kinase inhibitors. Derivatives of this core have achieved Kd values as low as 78 nM and cellular necroptosis inhibitory EC50 values of 160 nM [2]. The scaffold's amenability to substitution at multiple positions allows exploration of interactions with the RIP1 ATP-binding pocket. This application is particularly relevant for researchers studying necroptosis-driven pathologies, including inflammatory diseases and ischemia-reperfusion injury.

Chemical Biology Probe Synthesis via C4 Hydroxyl Functionalization

The C4 hydroxyl group of 1-benzyl-1H-pyrazol-4-ol provides a reactive handle for synthesizing diverse chemical biology probes. This hydroxyl can be converted to an ether, ester, or leaving group for palladium-catalyzed cross-coupling reactions, enabling attachment of affinity tags, fluorescent reporters, or pharmacokinetic modulating groups [3]. The reliable two-step synthesis and full NMR characterization ensure that researchers can obtain and utilize this building block with confidence in identity and purity.

Kinase Selectivity Profiling and Structural Biology Studies

Co-crystallographic studies have shown that the orientation of the N1-benzyl substituent dictates distinct kinase binding modes [1]. This property makes 1-benzyl-1H-pyrazol-4-ol an ideal starting material for generating compound libraries aimed at probing kinase selectivity determinants. By varying the benzyl substituent, researchers can toggle between P-loop engagement (observed with unsubstituted benzyl) and post-hinge region interactions (observed with 3-cyanobenzyl) [1], providing a rational approach to designing isoform-selective kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.